1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Description
1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C20H14Cl4N2OS and its molecular weight is 472.21. The purity is usually 95%.
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Biological Activity
1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to a class of chemical entities known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The structural characteristics of this compound suggest a promising profile for further investigation into its biological effects.
Chemical Structure and Properties
The molecular formula of the compound is C14H8Cl4N2OS. Its structure features multiple chlorinated aromatic rings and a diazaspiro framework, which may contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiourea and thiadiazole moieties have shown efficacy against various bacterial strains. A study demonstrated that certain substituted thioureas had minimum inhibitory concentrations (MICs) as low as 3.125 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
1-(3,4-Dichlorobenzoyl)-... | 3.125 | Staphylococcus aureus |
Thiadiazole derivative D | 6.25 | E. coli |
Thiadiazole derivative B | 0.08 | Candida albicans |
Anticancer Activity
The potential anticancer properties of compounds similar to this compound have been explored in several studies. These compounds often interact with cellular pathways involved in apoptosis and cell proliferation. For example, certain thiourea derivatives have been reported to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing thiourea and related structures have been shown to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines . This suggests that the compound might also possess similar properties, warranting further investigation.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiourea derivatives against clinical isolates of bacteria and fungi. The results indicated that modifications in the substituents significantly affected the bioactivity of these compounds .
- Anticancer Mechanisms : Another research effort focused on the mechanism of action of thiourea derivatives in cancer cells. It was found that these compounds could inhibit tumor growth by inducing cell cycle arrest and promoting apoptosis through caspase activation .
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl4N2OS/c21-12-4-5-13(15(23)10-12)17-19(28)26(20(25-17)7-1-2-8-20)18(27)11-3-6-14(22)16(24)9-11/h3-6,9-10H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METKMWXLUZLDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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